N-(2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
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Overview
Description
ZX-29 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), with significant activity against ALK mutations such as ALK L1196M and ALK G1202R. It is known for its ability to induce apoptosis through endoplasmic reticulum stress and to overcome cell resistance caused by ALK mutations. ZX-29 also induces protective autophagy and exhibits antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZX-29 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of temperature, pH, and the use of specific catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of ZX-29 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and purity of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ZX-29 undergoes various chemical reactions, including:
Oxidation: ZX-29 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within ZX-29.
Substitution: ZX-29 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ZX-29 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
ZX-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular studies to investigate the mechanisms of apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for treating cancers with ALK mutations, particularly non-small cell lung cancer (NSCLC).
Industry: Utilized in the development of new ALK inhibitors and related compounds for pharmaceutical applications .
Mechanism of Action
ZX-29 exerts its effects by selectively inhibiting ALK, leading to the induction of apoptosis through endoplasmic reticulum stress. The compound targets ALK and its mutations, such as ALK L1196M and ALK G1202R, and disrupts downstream signaling pathways, including the phosphorylation of Akt and STAT3. This disruption leads to cell cycle arrest in the G1 phase and subsequent cell death. Additionally, ZX-29 induces protective autophagy, which can enhance its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Ceritinib: Another ALK inhibitor with selective activity against ALK mutations. It also inhibits IGF-1R and InsR.
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET and ALK receptors.
A 83-01: An inhibitor of TGF-β type I receptors ALK5, ALK4, and ALK7
Uniqueness of ZX-29
ZX-29 stands out due to its high selectivity and potency against specific ALK mutations, such as ALK L1196M and ALK G1202R. It also has a unique mechanism of inducing apoptosis through endoplasmic reticulum stress and protective autophagy, which contributes to its antitumor effects and ability to overcome cell resistance caused by ALK mutations .
Properties
Molecular Formula |
C23H28ClN7O3S |
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Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-[2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H28ClN7O3S/c1-30-10-12-31(13-11-30)16-8-9-20(21(14-16)34-2)27-23-25-15-17(24)22(28-23)26-18-6-4-5-7-19(18)29-35(3,32)33/h4-9,14-15,29H,10-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
ATHZZWBANOJUOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC |
Origin of Product |
United States |
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